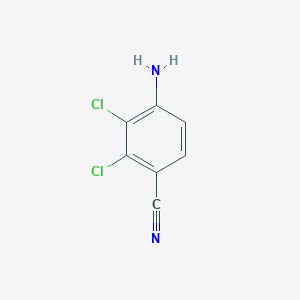

4-Amino-2,3-dichlorobenzonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of α-aminonitriles, which are structurally related to 4-Amino-2,3-dichlorobenzonitrile, can be achieved through a novel indium-catalyzed three-component coupling reaction. This method involves the use of alkynes, amines, and trimethylsilyl cyanide, leading to the formation of quaternary α-aminonitrile derivatives . Although the specific synthesis of this compound is not detailed, the principles of this method could potentially be applied to its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the papers, the structure determination of a related compound, a 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole, is described. The study of this compound's structure was conducted using NMR, IR, UV/Vis spectroscopy, and X-ray diffraction on single crystals . The analysis revealed a highly delocalized molecule with specific tautomeric forms, which could be relevant when considering the electronic structure and reactivity of this compound.

Chemical Reactions Analysis

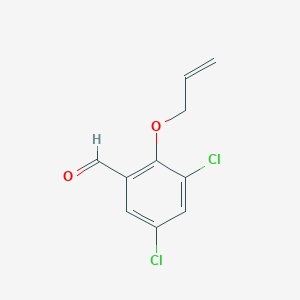

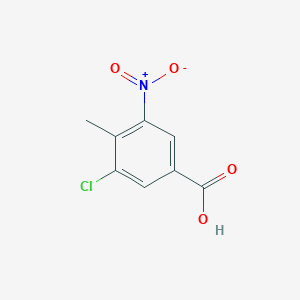

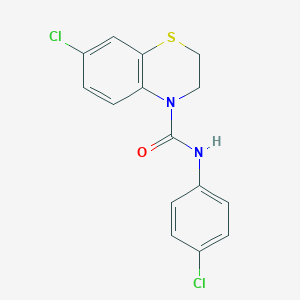

The papers provide information on the reactivity of nitrile-containing compounds. For instance, N-acyl derivatives of 2-amino-3,3-dichloroacrylonitrile react with amines to yield oxazole derivatives and with acid anhydrides to form imidic compounds . These reactions demonstrate the potential for this compound to undergo similar transformations, leading to the formation of heterocyclic structures and other functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the papers. However, the properties of similar compounds, such as solubility, melting points, and stability, can be inferred from the synthesis and structural analysis. For example, the crystal structure determination provides insights into the solid-state properties and potential intermolecular interactions . These properties are crucial for understanding the behavior of this compound in various environments and applications.

Applications De Recherche Scientifique

Spectroscopic Characterization and Molecular Studies

Research has focused on the spectroscopic characterization and molecular dynamics of compounds structurally similar to "4-Amino-2,3-dichlorobenzonitrile". For example, studies on 2-amino-3,5-dichlorobenzonitrile have utilized DFT calculations, FT-IR, and FT-Raman spectra to understand molecular geometry, vibrational wavenumbers, and thermodynamic parameters (Rastogi et al., 2013). Such insights are crucial for the development of new materials and understanding the fundamental properties of nitrile-containing compounds.

Synthesis of Heterocyclic Compounds

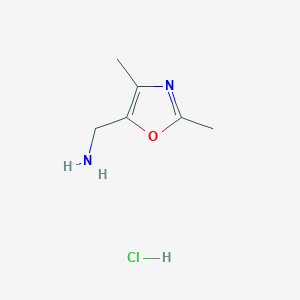

Aminonitriles serve as valuable intermediates in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals, agrochemicals, and dyes. The versatility of α-amino nitriles, for instance, highlights their importance in constructing complex molecules, including natural and artificial amino acids (Khan et al., 2022). This underscores the potential of "this compound" in synthesizing biologically active molecules.

Environmental Remediation

Compounds related to "this compound" have been explored for environmental applications, such as the degradation of persistent herbicide metabolites in soil and water. For example, studies on the degradation of 2,6-dichlorobenzamide (BAM) by Aminobacter spp. have demonstrated the potential for bioremediation of contaminated environments (Sørensen et al., 2006). This suggests that derivatives of "this compound" could be relevant in developing strategies for mitigating environmental pollutants.

Catalysis and Synthetic Methodologies

Research on nitrile-containing compounds has led to advancements in catalysis and synthetic methodologies, enhancing the efficiency of producing amines and other valuable chemicals. For instance, the synthesis of α-aminonitriles via the Strecker reaction, using coordination polymers as catalysts, represents a green and efficient approach to synthesizing essential intermediates for pharmaceuticals and agrochemicals (Khan et al., 2022).

Mécanisme D'action

Target of Action

It is known that similar compounds have been synthesized as potential inhibitors for certain enzymes

Mode of Action

It’s possible that this compound interacts with its targets in a manner similar to other aromatic nitriles . .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given its potential as an enzyme inhibitor , it could potentially alter cellular processes regulated by these enzymes.

Safety and Hazards

4-Amino-2,3-dichlorobenzonitrile is considered hazardous . It is toxic if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and seek medical advice .

Orientations Futures

Dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals . The development of more efficient and environmentally friendly synthesis methods, such as the ammoxidation of dichlorotoluenes, is an important area of research . This could lead to the production of dichlorobenzonitriles at lower costs and with higher yields .

Propriétés

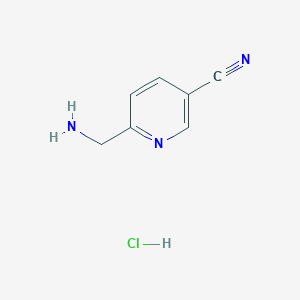

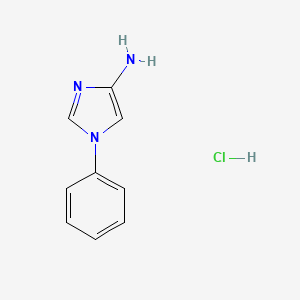

IUPAC Name |

4-amino-2,3-dichlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJNPFJHLFODNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302353 | |

| Record name | 4-Amino-2,3-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193090-61-8 | |

| Record name | 4-Amino-2,3-dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193090-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,3-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

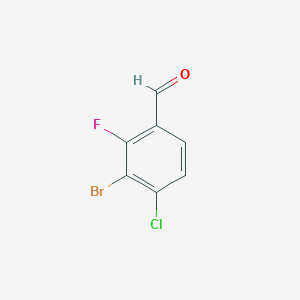

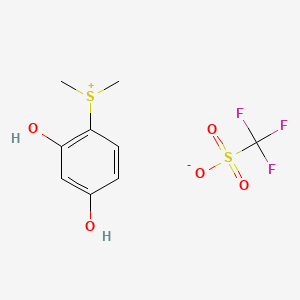

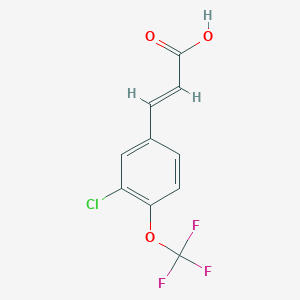

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3034497.png)

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/structure/B3034506.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034511.png)

![6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B3034514.png)

![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)